molecular formula C16H15NO3 B14491354 1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene CAS No. 63247-30-3

1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene

Cat. No.: B14491354
CAS No.: 63247-30-3
M. Wt: 269.29 g/mol
InChI Key: PXGXWGRONFMRPW-UHFFFAOYSA-N
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Description

1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene is a complex organic compound characterized by the presence of a nitro group, a naphthalene ring, and a prop-2-yn-1-yloxy substituent

Preparation Methods

The synthesis of 1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene typically involves multiple steps. One common method includes the reaction of 2-hydroxy-1-naphthaldehyde with propargyl bromide in the presence of anhydrous potassium carbonate and N,N-dimethylformamide as a solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include molecular oxygen for oxidation and reducing agents like hydrogen gas or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it useful in studying biological interactions and pathways.

    Industry: Used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene involves its interaction with molecular targets through its nitro and prop-2-yn-1-yloxy groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. For example, the compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways .

Comparison with Similar Compounds

Similar compounds to 1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene include:

The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in the similar compounds.

Properties

CAS No.

63247-30-3

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

1-(2-nitro-1-prop-2-ynoxypropyl)naphthalene

InChI

InChI=1S/C16H15NO3/c1-3-11-20-16(12(2)17(18)19)15-10-6-8-13-7-4-5-9-14(13)15/h1,4-10,12,16H,11H2,2H3

InChI Key

PXGXWGRONFMRPW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC2=CC=CC=C21)OCC#C)[N+](=O)[O-]

Origin of Product

United States

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